{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Reaction Conditions: Common reagents include alkyl halides and amines, with reactions often conducted under inert atmospheres and at controlled temperatures to ensure high yields and purity
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides and acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are crucial in regulating various cellular processes, and this compound’s structure makes it a promising candidate for further research .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific kinases makes it a valuable lead compound in drug development .
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 6-methyl-2-[(3-piperidinylmethyl)amino]-4-pyrimidinol
Uniqueness
What sets {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug design and development .
Eigenschaften
Molekularformel |
C8H10N4 |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,4,9H2,1H3 |
InChI-Schlüssel |
ZBFAJMLLCCQPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CN=C(N=C21)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.